4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid
Overview
Description
4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry. It is widely used in the synthesis of various biologically active molecules and has shown promising results in scientific research.
Scientific Research Applications
Catalytic Applications
- Dehydrative Amidation Catalysis : Phenylboronic acids, such as 2,4-Bis(trifluoromethyl)phenylboronic acid, have been demonstrated to be effective catalysts in dehydrative amidation between carboxylic acids and amines. This is crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Biomedical and Chemical Applications
- In Situ Two-Photon Imaging and Photodynamic Therapy : Phenylboronic acid-functionalized derivatives have been used for imaging cell surface sialic acids and photodynamic therapy. This includes the use of hydrophilic nanorods with excellent fluorescence stability, good biocompatibility, and unique two-photon fluorescence properties (Li & Liu, 2021).
- Antiviral Therapeutics : Modified nanoparticles with phenylboronic-acid moieties have shown promise as antiviral inhibitors, specifically against the Hepatitis C virus (Khanal et al., 2013).
- Supramolecular Assembly : Phenylboronic acids are used in the design and synthesis of supramolecular assemblies, exploiting the formation of O-H...N hydrogen bonds (Pedireddi & Seethalekshmi, 2004).
Synthesis and Material Science
- Organic Synthesis : These compounds are employed in the synthesis of various biologically active compounds, such as 4-arylcoumarins, through processes like Cu-catalyzed hydroarylation (Yamamoto & Kirai, 2008).
Pharmaceutical Engineering
- Drug Delivery and Biosensing : Phenylboronic acid and its derivatives are known for forming reversible complexes with compounds like saccharides, leading to applications in insulin delivery, tissue engineering, and sensor systems (Chu Liang-yin, 2006).
Molecular and Cellular Biology
- DNA-binding Probes : Compounds like 4,6-bis(4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-ol have been used as DNA-binding dyes for live cell imaging, offering insights into DNA-probe interactions (Wilson et al., 2013).
Gene Transfection
- Polyethylenimine Modification for Gene Delivery : Modification of polyethylenimine with phenylboronic acid significantly enhances gene delivery efficiency, illustrating the utility of these compounds in gene therapy (Peng, Chen, Zhong, & Zhuo, 2010).
Analytical Chemistry
- Saccharide Detection : Modified phenylboronic acids have been employed in reactive desorption electrospray ionization for the detection of saccharides, enhancing the sensitivity and selectivity of sugar analysis in biological samples (Yun Zhang & Hao Chen, 2010).
Mechanism of Action
Target of Action
The primary target of the compound 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the SM coupling reaction pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Result of Action
The molecular and cellular effects of the action of this compound result in the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the SM coupling reaction, which the compound is involved in, benefits from exceptionally mild and functional group tolerant reaction conditions . The organoboron reagent, which includes this compound, is relatively stable, readily prepared, and generally environmentally benign .
properties
IUPAC Name |
[4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-11-6-8-15(9-7-11)10-12-2-4-13(5-3-12)14(16)17/h2-5,11,16-17H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVRITPVLQKRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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